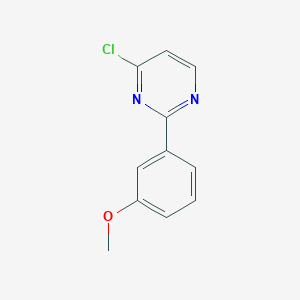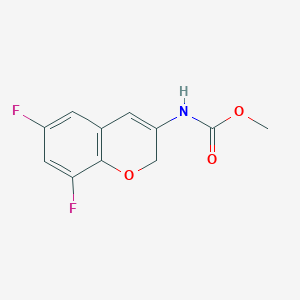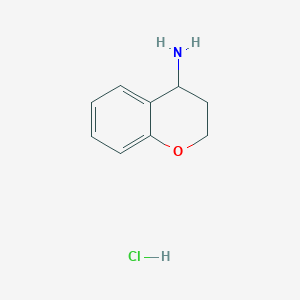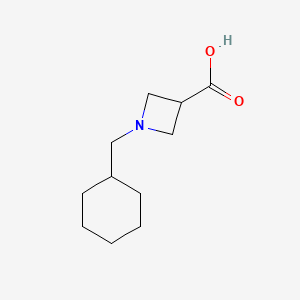![molecular formula C11H15NO4S B1461675 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid CAS No. 1218256-34-8](/img/structure/B1461675.png)
2-[(Methylsulfonyl)(phenyl)amino]butanoic acid
Descripción general
Descripción
“2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.30 .
Molecular Structure Analysis
The molecular structure of “2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” consists of a butanoic acid backbone with a phenyl group and a methylsulfonyl group attached to the second carbon atom .
Physical And Chemical Properties Analysis
“2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a solid compound . More detailed physical and chemical properties are not available in the current data.
Aplicaciones Científicas De Investigación
Synthesis and Metal Complexation
2-[(Methylsulfonyl)(phenyl)amino]butanoic acid has been utilized in the synthesis of sulfonamide ligands and their complexation with various metals such as Cu, Zn, Fe, Ni, and Cd. The study focused on characterizing these compounds through techniques like FTIR, mass spectrometry, and X-ray diffraction. The biological activities of these compounds, including their antimicrobial, antifungal, and enzyme inhibition properties, were also investigated. Notably, triorganotin carboxylates demonstrated significant antibacterial and antifungal activities, while Ni and Fe carboxylates showed moderate antioxidant activity (Danish et al., 2021).
Antimicrobial Activity
The antimicrobial potential of derivatives synthesized from 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid has been explored. A series of acylhydrazones derived from this compound were synthesized and evaluated for their anti-HIV and antimicrobial activities. The study revealed strong activity against gram-positive bacteria, with some compounds showing significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA) (Tatar et al., 2016).
Enzyme Inhibition and Antioxidant Properties
The enzyme inhibition and antioxidant properties of 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid derivatives have been studied, showing moderate to high activity against specific enzymes and demonstrating antioxidant capacity. This highlights the potential therapeutic applications of these compounds in managing oxidative stress-related diseases and conditions requiring enzyme regulation (Danish et al., 2021).
Propiedades
IUPAC Name |
2-(N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12(17(2,15)16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERNOHLMGMRZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methylsulfonyl)(phenyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)
![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)

amine](/img/structure/B1461602.png)

amine](/img/structure/B1461604.png)




